molecular formula C10H11FO2 B6204006 5-fluoro-2-(propan-2-yl)benzoic acid CAS No. 1340397-50-3

5-fluoro-2-(propan-2-yl)benzoic acid

Cat. No. B6204006
CAS RN: 1340397-50-3
M. Wt: 182.2
InChI Key:
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Description

5-fluoro-2-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11FO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(propan-2-yl)benzoic acid consists of a benzoic acid core with a fluorine atom and an isopropyl group attached to the benzene ring . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

5-fluoro-2-(propan-2-yl)benzoic acid has a molecular weight of 182.19 . Detailed information about its physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of fluorine-18 labeled compounds for PET imaging demonstrates the utility of fluorinated benzoic acids in developing diagnostic tools. The synthesis of 2-[(18)F]fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, for instance, highlights the role of such compounds in studying retinoid X receptor-related biological processes (Wang et al., 2014).
  • Research on donor units' effect on fluorinated acceptor-based systems provides insights into the electrochemical and optical properties of these systems, with implications for electronic and photonic materials development (Çakal et al., 2021).

Biological Activity and Medical Applications

  • Fluorobenzamides containing thiazole and thiazolidine have been synthesized, showing promising antimicrobial properties. This underscores the potential of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).
  • The synthesis and study of fluorine-containing thiadiazolotriazinones as potential antibacterial agents indicate the role of fluorine substitution in enhancing biological activity, offering pathways for developing new herbicides and pharmaceuticals (Holla et al., 2003).

Materials Science and Photonic Applications

  • The development of novel fluorophores for labeling oligonucleotides showcases the applicability of fluorinated compounds in biochemistry and molecular biology, aiding in the visualization and study of genetic materials (Singh & Singh, 2008).
  • Studies on the substituent effect of fluorine atom in dye-sensitized solar cells and liquid crystal displays highlight the importance of fluorine in modifying electronic properties and enhancing device performance (Cho et al., 2014), (Hegde et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-isopropylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust or fumes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-(propan-2-yl)benzoic acid involves the introduction of a fluorine atom onto a benzene ring, followed by the addition of a propan-2-yl group to the carboxylic acid functional group.", "Starting Materials": [ "4-fluorobenzoic acid", "propan-2-ol", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "1. Conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride using thionyl chloride", "2. Reaction of 4-fluorobenzoyl chloride with propan-2-ol in the presence of sodium hydroxide to form 5-fluoro-2-(propan-2-yl)benzoyl chloride", "3. Hydrolysis of 5-fluoro-2-(propan-2-yl)benzoyl chloride with sodium bicarbonate and water to form 5-fluoro-2-(propan-2-yl)benzoic acid", "4. Purification of the product using diethyl ether and hydrochloric acid" ] }

CAS RN

1340397-50-3

Product Name

5-fluoro-2-(propan-2-yl)benzoic acid

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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